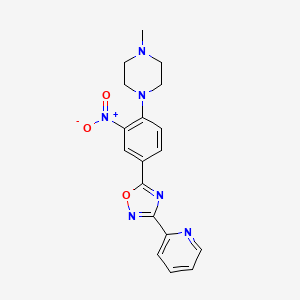
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole, also known as MNPO, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPO belongs to the family of oxadiazoles, which are known for their diverse biological activities. In
科学研究应用
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The exact mechanism of action of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are known to cause oxidative stress and inflammation. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also shown promising results in various preclinical studies, indicating its potential for further development as a therapeutic agent. However, this compound has some limitations for lab experiments. This compound has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. This compound also has poor stability in biological fluids, which can affect its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole research. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic targets. Additionally, studies are needed to optimize the synthesis and formulation of this compound to improve its solubility, stability, and bioavailability. Further preclinical and clinical studies are also needed to evaluate the safety and efficacy of this compound in various diseases. Finally, studies are needed to explore the potential of this compound as a diagnostic tool for various diseases.
合成方法
The synthesis of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole involves the reaction of 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid with pyridine-2-carbohydrazide in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography to obtain pure this compound.
属性
IUPAC Name |
5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-22-8-10-23(11-9-22)15-6-5-13(12-16(15)24(25)26)18-20-17(21-27-18)14-4-2-3-7-19-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBXJOKVFASDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

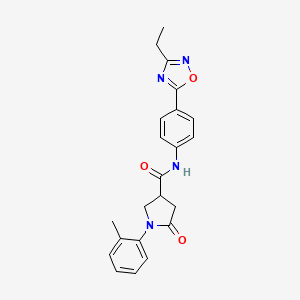
![N-(2-chlorophenyl)-2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7703118.png)
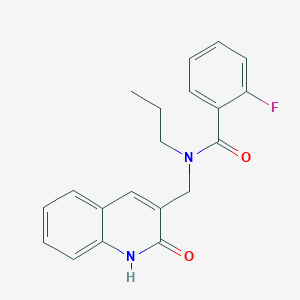
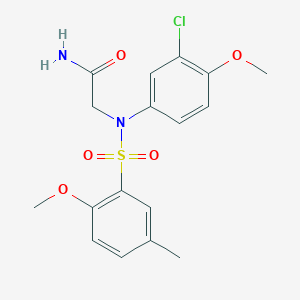
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7703133.png)
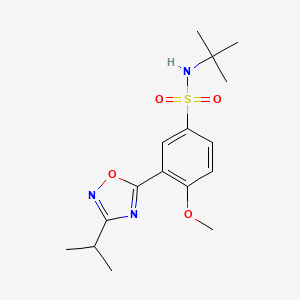


![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7703149.png)
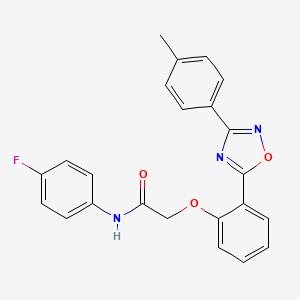
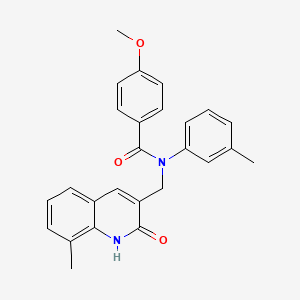
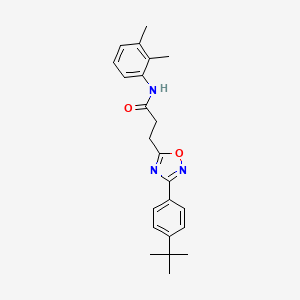
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7703192.png)
![N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703193.png)